molecular formula C34H24 B1582023 1,2,3,4-Tetraphenylnaphthalene CAS No. 751-38-2

1,2,3,4-Tetraphenylnaphthalene

Cat. No. B1582023
CAS RN: 751-38-2
M. Wt: 432.6 g/mol
InChI Key: UCTTYTFENYGAPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon . It is commonly prepared in undergraduate teaching laboratories as an introduction to the Diels-Alder reaction . The reaction occurs between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene .


Synthesis Analysis

The synthesis of this compound involves a Diels-Alder reaction between benzyne (generated in situ) and tetraphenylcyclopentadienone . The detailed procedure for this synthesis can be found in the Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular formula of this compound is C34H24 . It is obtained by substitution of the 1, 2, 3, and 4 positions on the naphthalene molecule with phenyl groups .


Chemical Reactions Analysis

The triplet excited-state of this compound is a primary intermediate of the photochemical transformation of 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene (GNB) in hexane solution .


Physical And Chemical Properties Analysis

This compound is a solid, common white crystalline powder or irregular crystals . Its melting point is about 238-240 degrees Celsius . It is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Scientific Research Applications

1. Application in Organic Light-Emitting Devices

1,2,3,4-Tetraphenylnaphthalene (TNa) has been explored as a potential building block in deep-blue organic light-emitting devices (OLEDs). TNa, when incorporated with phenanthroimidazole, resulted in new blue emitters with positive solvatochromic effects in emission, indicating intramolecular charge transfer properties in the excited state. This discovery paves the way for TNa's application in efficient deep-blue OLEDs with high color purity and external quantum efficiency (EQE) (Chen et al., 2018).

2. Intermediate in Organic Synthesis

TNa is utilized as an intermediate in organic syntheses, such as the preparation of diphenyliodonium-2-carboxylate. This role as an intermediate underscores its importance in various synthetic routes and chemical transformations (Fieser & Haddadin, 2003).

3. Use in Photochemical Studies

TNa has been identified as a key intermediate in the photochemical transformation of certain compounds. Its role in the photolysis processes of other chemical species, like 7-dimethyl-germanorbornadiene, demonstrates its significance in understanding complex photochemical mechanisms (Kaletina et al., 2006).

4. Thermal and Calorimetric Properties

The thermochemical properties of TNa have been studied extensively. This includes understanding its behavior in crystalline and liquid states, which is crucial for applications in materials science and engineering. Such studies offer insights into its solution enthalpy and fusion enthalpy, aiding in the development of new materials and compounds (Yagofarov et al., 2019).

5. Involvement in Biomimetic Reduction

TNa has been implicated in biomimetic studies, specifically in the reduction processes of certain polyketides. These studies contribute to our understanding of natural processes and the synthesis of complex organic compounds, such as melanin biosynthesis (Ichinose et al., 2001).

Safety and Hazards

1,2,3,4-Tetraphenylnaphthalene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the use of this compound in OLEDs , its synthesis , and its role in the photochemical transformation of GNB .

properties

IUPAC Name

1,2,3,4-tetraphenylnaphthalene
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InChI

InChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H
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InChI Key

UCTTYTFENYGAPP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
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Molecular Formula

C34H24
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DSSTOX Substance ID

DTXSID90226070
Record name Naphthalene, 1,2,3,4-tetraphenyl-
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Molecular Weight

432.6 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 1,2,3,4-Tetraphenylnaphthalene
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CAS RN

751-38-2
Record name 1,2,3,4-Tetraphenylnaphthalene
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Record name 1,2,3,4-TETRAPHENYLNAPHTHALENE
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